(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol
Description
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol is a chiral secondary alcohol featuring a 3-ethyl-substituted oxetane ring. Oxetanes, four-membered cyclic ethers, are valued in medicinal chemistry for their ability to modulate physicochemical properties, such as enhancing metabolic stability and aqueous solubility compared to larger rings or acyclic analogs .
Properties
IUPAC Name |
(2R)-2-(3-ethyloxetan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)[C@@H](C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related propanol derivatives, such as those reported in Molecules (2010) . Key differences include:
| Compound Name | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| (2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol | Propan-1-ol | 3-Ethyloxetane ring | Ether, hydroxyl |
| (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Propan-2-ol | Indole ring, methoxymethyl, multiple methoxy groups, ethylamino-phenoxy | Amine, ether, hydroxyl, indole |
Key Observations :
- The oxetane in the target compound replaces the indole and methoxy groups in the analogs, reducing aromaticity and increasing ring strain, which may enhance reactivity or solubility.
- The absence of an amine group in the target compound suggests divergent biological targets compared to the adrenoceptor-binding analogs .
Physicochemical Properties
Hypothetical comparisons based on structural attributes:
*Estimated via fragment-based methods.
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